molecular formula C19H22N2O2S B572272 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane CAS No. 1223573-36-1

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B572272
CAS No.: 1223573-36-1
M. Wt: 342.457
InChI Key: JSUSYNCRRVARDK-UHFFFAOYSA-N
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Description

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique spirocyclic structure, which consists of a benzyl group, a tosyl group, and a diazaspiro[3.3]heptane core. The presence of these functional groups and the spirocyclic framework endows the compound with unique chemical properties and reactivity, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane typically involves the reaction of a benzylamine derivative with a tosyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amine group attacks the tosyl chloride, leading to the formation of the tosylated product. The spirocyclic structure is then formed through a cyclization reaction, often facilitated by a suitable catalyst or under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The benzyl and tosyl groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine
  • 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol
  • 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one

Comparison: Compared to its analogs, 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane is unique due to its specific substitution pattern and spirocyclic core. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-16-7-9-18(10-8-16)24(22,23)21-14-19(15-21)11-12-20(19)13-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUSYNCRRVARDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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